molecular formula C8H24B2CaO2 B7799321 Calcium;boranuide;oxolane

Calcium;boranuide;oxolane

Cat. No.: B7799321
M. Wt: 214.0 g/mol
InChI Key: QNDQIIWFODWXIW-UHFFFAOYSA-N
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Description

Calcium;boranuide;oxolane, also known as Calcium Borohydride bis(tetrahydrofuran), is a chemical compound with the molecular formula Ca(BH₄)₂ • 2C₄H₈O. It is a white to off-white powder that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often used as a reducing agent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium;boranuide;oxolane can be synthesized through the reaction of calcium borohydride with tetrahydrofuran. The reaction typically involves the following steps:

    Preparation of Calcium Borohydride: Calcium borohydride can be prepared by reacting calcium hydride with diborane.

    Reaction with Tetrahydrofuran: The calcium borohydride is then reacted with tetrahydrofuran under controlled conditions to form this compound.

The reaction conditions usually involve maintaining a low temperature and an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then packaged and stored under conditions that prevent degradation and contamination .

Chemical Reactions Analysis

Types of Reactions

Calcium;boranuide;oxolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Calcium;boranuide;oxolane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Calcium;boranuide;oxolane involves its ability to donate hydride ions (H⁻) in chemical reactions. This hydride transfer is crucial in reduction reactions, where the compound reduces carbonyl groups to alcohols. The molecular targets include carbonyl compounds, and the pathways involved are primarily reduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Sodium Borohydride: Similar reducing agent but less reactive.

    Lithium Borohydride: More reactive but less stable.

    Magnesium Borohydride: Similar reactivity but different solubility properties.

Uniqueness

Calcium;boranuide;oxolane is unique due to its high reactivity and stability in tetrahydrofuran. It offers a balance between reactivity and stability, making it suitable for various applications in organic synthesis and industrial processes .

Properties

IUPAC Name

calcium;boranuide;oxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H8O.2BH4.Ca/c2*1-2-4-5-3-1;;;/h2*1-4H2;2*1H4;/q;;2*-1;+2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDQIIWFODWXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[BH4-].[BH4-].C1CCOC1.C1CCOC1.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24B2CaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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